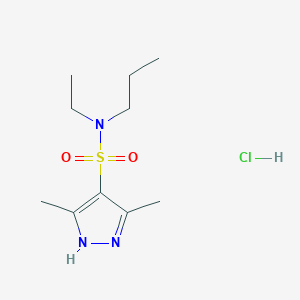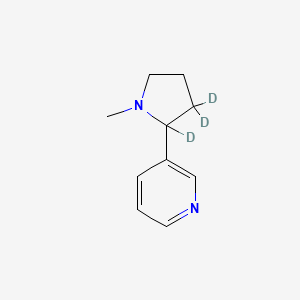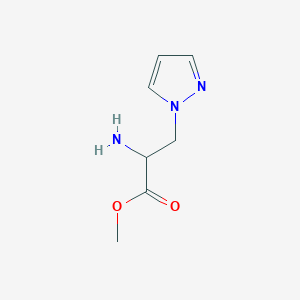
methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate
Vue d'ensemble
Description
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” is a chemical compound with the molecular formula C7H11N3O2 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate”, often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives . More specific synthesis methods for similar compounds can be found in various scientific literature .Molecular Structure Analysis
The molecular structure of “methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” consists of a pyrazole ring attached to a propanoate group . The exact mass of the molecule is 169.085126602 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate” has a molecular weight of 169.18 g/mol, a topological polar surface area of 70.1 Ų, and a complexity of 174 . It also has one hydrogen bond donor count and four hydrogen bond acceptor counts .Applications De Recherche Scientifique
- Field : Medicinal Chemistry
- Application : A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi .
- Method : The compounds were tested using an in vitro mycelia growth inhibition assay .
- Results : Most of the compounds displayed moderate to excellent activities .
- Field : Organic Chemistry
- Application : 5-Amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
- Method : Various approaches were used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results : These compounds have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
- Field : Medicinal Chemistry
- Application : A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound .
- Method : The compound was evaluated using a molecular simulation study .
- Results : The compound showed a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
- Field : Industrial Chemistry
- Application : The compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
- Method : The compound is used as a raw material and intermediate in various chemical reactions .
- Results : The compound has been used to produce a variety of products in the fields of pharmaceuticals, agrochemicals, and dyestuff .
Antifungal Activity
Organic Synthesis
Antileishmanial and Antimalarial Evaluation
Raw Material and Intermediate in Organic Synthesis
- Field : Agrochemistry
- Application : Pyrazoles have potential applications in the agrochemical industry as pesticides .
- Method : The specific methods of application would depend on the type of pesticide and the target pests .
- Results : The use of pyrazoles as pesticides can help control a variety of pests, contributing to increased crop yields .
- Field : Medicinal Chemistry
- Application : Pyrazoles can be used in the development of anti-inflammatory medications .
- Method : The specific methods of application would depend on the type of inflammation being treated and the specific formulation of the medication .
- Results : The use of pyrazoles in anti-inflammatory medications can help reduce inflammation and alleviate symptoms in patients .
Pesticides
Anti-Inflammatory Medications
- Field : Material Science
- Application : Pyrazole derivatives have been found to exhibit fluorescent properties, making them useful in the development of new materials .
- Method : The specific methods of application would depend on the type of material being developed and the desired properties .
- Results : The use of pyrazoles in material science can lead to the development of new materials with unique properties .
- Field : Medicinal Chemistry
- Application : Pyrazoles have potential applications in the medicinal chemistry industry as antitumor drugs .
- Method : The specific methods of application would depend on the type of tumor being treated and the specific formulation of the drug .
- Results : The use of pyrazoles in antitumor drugs can help reduce tumor growth and improve patient outcomes .
Fluorescent Properties
Antitumor Drugs
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-amino-3-pyrazol-1-ylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKIBRUHOBWZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN1C=CC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



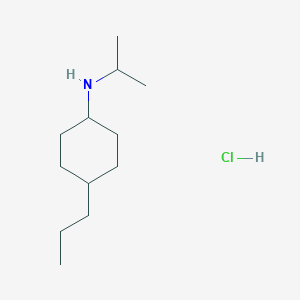
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)
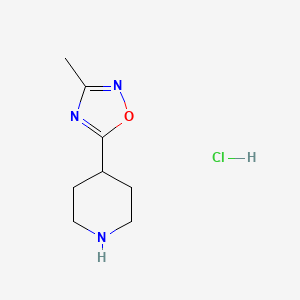
![1-[(2-Methylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1419440.png)
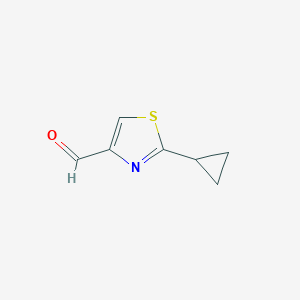
![N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide](/img/structure/B1419443.png)
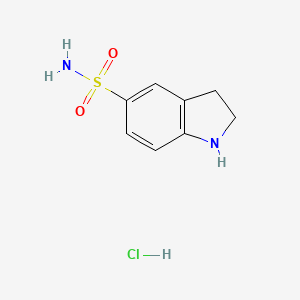
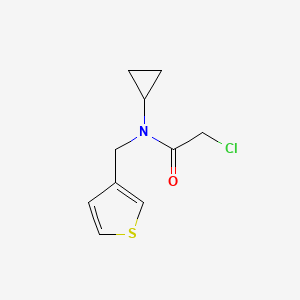
![2-[4-(1-Cyano-1-methylethyl)piperazin-1-yl]-2-methylpropanenitrile](/img/structure/B1419447.png)
![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)
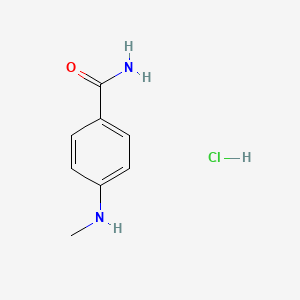
![2-{[(2-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1419454.png)
